molecular formula C13H9N3O2S B1229168 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol CAS No. 733031-20-4

5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol

Cat. No.: B1229168
CAS No.: 733031-20-4
M. Wt: 271.3 g/mol
InChI Key: AIHFDVZZSAZCQP-UHFFFAOYSA-N
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Description

5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that has gained significant attention due to its potential therapeutic and environmental applications. This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-nitro-3-phenyl-1H-benzimidazole-2-thione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-nitro-3-phenyl-1H-benzimidazole-2-thione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

6-nitro-3-phenyl-1H-benzimidazole-2-thione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

The transport and distribution of 6-nitro-3-phenyl-1H-benzimidazole-2-thione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

6-nitro-3-phenyl-1H-benzimidazole-2-thione exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 3-phenyl-1H-benzimidazole-2-thione with nitric acid under controlled conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid, and the temperature is maintained between 0°C and 25°C to ensure the selective nitration of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic medium, leading to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium hydroxide

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral medium.

    Reduction: Tin(II) chloride, iron powder; conditionsacidic medium.

    Substitution: Sodium methoxide, potassium hydroxide; conditionsbasic medium

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color

Mechanism of Action

The mechanism of action of 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1H-benzimidazole-2-thione: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-amino-3-phenyl-1H-benzimidazole-2-thione: Contains an amino group instead of a nitro group, leading to different biological activities.

    6-chloro-3-phenyl-1H-benzimidazole-2-thione: Contains a chloro group, which affects its reactivity and biological properties.

Uniqueness

5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol is unique due to the presence of the nitro group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

6-nitro-3-phenyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-16(18)10-6-7-12-11(8-10)14-13(19)15(12)9-4-2-1-3-5-9/h1-8H,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHFDVZZSAZCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319809
Record name 6-nitro-3-phenyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

733031-20-4
Record name 6-nitro-3-phenyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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